molecular formula C16H12ClN3O2 B2613591 N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-65-5

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2613591
CAS No.: 877649-65-5
M. Wt: 313.74
InChI Key: BVGSEFWDUOKHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS: 877649-65-5) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 3-chlorophenyl carboxamide group and a methyl group at position 7. Its molecular formula is C₁₆H₁₂ClN₃O₂, with a molecular weight of 313.74 g/mol . The compound is structurally characterized by a fused bicyclic system, where the pyrimidine ring is annulated to a pyridine moiety. This compound is marketed under the catalog number BK11988 for research purposes, with pricing ranging from $574 (1 mg) to $850 (25 mg) .

Properties

IUPAC Name

N-(3-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGSEFWDUOKHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 3-chlorobenzoyl chloride with 2-amino-4-methylpyridine, followed by cyclization and subsequent functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research has demonstrated that this compound shows potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Chloro Substitution: The presence of the chlorine atom on the phenyl ring enhances biological activity by increasing lipophilicity.
  • Pyrimidine Core: The pyrimidine moiety is essential for maintaining the compound's biological activity, particularly in anticancer applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent response in tumor inhibition.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development.

Data Summary Table

ApplicationActivity TypeObservations
AnticancerCell ProliferationInduces apoptosis in cancer cells
AntimicrobialBacterial InhibitionEffective against Gram-positive/negative bacteria
Anti-inflammatoryCytokine InhibitionReduces levels of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide with two closely related analogs, focusing on structural variations and inferred physicochemical or biological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target Compound) - 3-Chlorophenyl carboxamide
- Methyl at position 7
C₁₆H₁₂ClN₃O₂ 313.74 Electron-withdrawing Cl enhances stability; methyl improves lipophilicity.
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 3-Chloro-4-methylphenyl carboxamide
- Methyl at position 7
C₁₇H₁₄ClN₃O₂ 327.77 Additional methyl on phenyl increases steric bulk and lipophilicity.
N-[(4-chlorophenyl)methyl]-7-(3-hydroxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 4-Chlorophenylmethyl group
- 3-Hydroxypropyl at position 7
C₁₉H₁₉ClN₃O₃ 372.83 Hydroxypropyl introduces polarity; benzyl substitution alters binding accessibility.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3-chlorophenyl group balances moderate lipophilicity with electronic effects. In contrast, the 3-chloro-4-methylphenyl analog () has higher lipophilicity due to the methyl group, which may enhance membrane permeability but reduce solubility .

Steric and Electronic Modifications: The 4-chlorophenylmethyl group in the compound creates a bulkier substituent compared to the target compound’s phenyl ring. This could sterically hinder interactions with target proteins but improve selectivity .

Synthetic Accessibility :

  • The target compound and its analogs are synthetically accessible via coupling reactions between pyrido[1,2-a]pyrimidine intermediates and substituted aryl carboxamides. However, the hydroxypropyl chain in the compound may require additional protection/deprotection steps, increasing synthetic complexity .

Biological Activity

N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound of significant interest due to its diverse biological activities and therapeutic potential. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Property Details
Molecular FormulaC17H14ClN3O2
Molecular Weight327.8 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H14ClN3O2/c1-10-3-6...
Canonical SMILESCC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(...)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can suppress inflammatory pathways and induce apoptosis in cancer cells .
  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) values for anti-inflammatory activity have been reported around 9.17 μM .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anti-cancer Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .
  • Cytotoxicity : The compound has shown cytotoxic effects against various cell lines, with IC50 values indicating moderate potency in inhibiting cell proliferation .
  • Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with several protein targets through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory properties of pyridopyrimidine derivatives, revealing that modifications in the chemical structure significantly affected their efficacy against COX enzymes. The presence of electron-withdrawing groups was correlated with enhanced anti-inflammatory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.